molecular formula C8H9BrO3S B15091365 Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate

Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate

Cat. No.: B15091365
M. Wt: 265.13 g/mol
InChI Key: CGKKWLRYBXOMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate is a chemical compound with the molecular formula C8H9BrO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-bromoethoxy)thiophene-2-carboxylate typically involves the bromination of methyl thiophene-2-carboxylate followed by the introduction of the ethoxy group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at room temperature .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-bromoethoxy)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(2-bromoethoxy)thiophene-2-carboxylate is unique due to the presence of both the bromo and ethoxy groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wider range of chemical modifications and applications compared to its simpler analogs .

Properties

Molecular Formula

C8H9BrO3S

Molecular Weight

265.13 g/mol

IUPAC Name

methyl 4-(2-bromoethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C8H9BrO3S/c1-11-8(10)7-4-6(5-13-7)12-3-2-9/h4-5H,2-3H2,1H3

InChI Key

CGKKWLRYBXOMCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.